molecular formula C14H19FN2O B5919071 4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B5919071
M. Wt: 250.31 g/mol
InChI Key: FIQIPASOEBLWAV-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that features a benzamide core substituted with a fluoro group and a piperidine moiety

Preparation Methods

The synthesis of 4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 2-(piperidin-1-yl)ethanamine.

    Amide Bond Formation: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(piperidin-1-yl)ethanamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders and cancer.

    Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide can be compared with similar compounds such as:

    4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: This compound has a chloro group instead of a fluoro group, which may result in different chemical and biological properties.

    4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide: The presence of a methyl group instead of a fluoro group can affect the compound’s reactivity and interactions with biological targets.

    4-bromo-N-[2-(piperidin-1-yl)ethyl]benzamide:

Each of these similar compounds has unique properties that can be exploited for different scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQIPASOEBLWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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